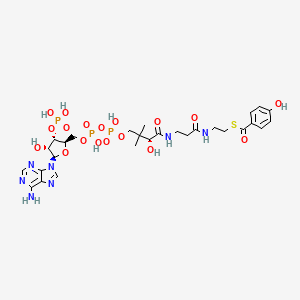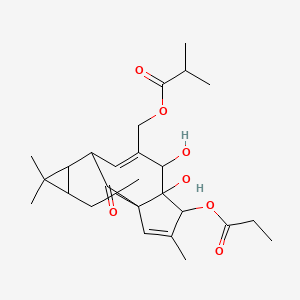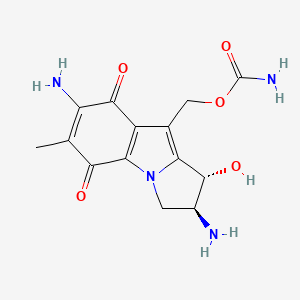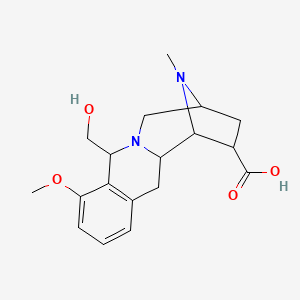
11β-Hydroxytestostérone
Vue d'ensemble
Description
11beta-Hydroxytestosterone is a naturally occurring steroid hormone and a metabolite of testosterone. It is characterized by the presence of a hydroxy group at the 11beta position of the steroid nucleus. The compound has the molecular formula C19H28O3 and a molecular weight of 304.43 g/mol . It is an important intermediate in the biosynthesis of other steroid hormones and has been studied for its potential biological activities.
Applications De Recherche Scientifique
11beta-Hydroxytestosterone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroid hormones and analogs.
Biology: Studied for its role in the regulation of various biological processes, including metabolism and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypogonadism and certain cancers.
Industry: Used in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Target of Action
11beta-Hydroxytestosterone is an endogenous steroid and a metabolite of testosterone . It primarily targets the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) which is found in the adrenal cortex . This enzyme is involved in the biosynthesis of adrenal corticosteroids .
Mode of Action
11beta-Hydroxytestosterone interacts with its target, 11β-HSD1, by undergoing a conversion process. The enzyme 11β-HSD1 catalyzes the interconversion of cortisone to cortisol . This interaction results in the production of cortisol, an active glucocorticoid .
Biochemical Pathways
The biochemical pathway affected by 11beta-Hydroxytestosterone involves the conversion of androstenedione to 11β-hydroxyandrostenedione in the adrenal cortex, a process catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) . This is part of the larger glucocorticoid biosynthesis pathway, which plays a crucial role in the regulation of glucose homeostasis and lipid metabolism .
Action Environment
Environmental factors that could influence the action of 11beta-Hydroxytestosterone include stress and inflammation. For instance, increased levels of glucocorticoids, such as cortisol, have been associated with stress and inflammatory responses . Therefore, factors that influence these conditions could potentially affect the action and efficacy of 11beta-Hydroxytestosterone.
Analyse Biochimique
Biochemical Properties
11beta-Hydroxytestosterone is involved in several biochemical reactions. It is primarily produced through the hydroxylation of testosterone by the enzyme 11beta-hydroxylase (CYP11B1). This enzyme catalyzes the addition of a hydroxy group at the 11beta position of testosterone, converting it into 11beta-Hydroxytestosterone . The compound interacts with various biomolecules, including androgen receptors, although its androgenic activity is relatively low compared to testosterone . Additionally, 11beta-Hydroxytestosterone can serve as a precursor for other androgenic molecules, highlighting its importance in steroid metabolism .
Cellular Effects
11beta-Hydroxytestosterone influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involving androgen receptors. The compound can modulate gene expression by binding to these receptors, leading to changes in the transcription of target genes . Furthermore, 11beta-Hydroxytestosterone impacts cellular metabolism by altering the activity of enzymes involved in steroid biosynthesis and degradation . These effects can vary depending on the cell type and the presence of other regulatory factors.
Molecular Mechanism
At the molecular level, 11beta-Hydroxytestosterone exerts its effects through binding interactions with androgen receptors. This binding can lead to the activation or inhibition of specific genes, depending on the context . The compound can also interact with other enzymes, such as 11beta-hydroxysteroid dehydrogenase, which converts it into 11-ketotestosterone . These interactions play a crucial role in regulating the levels of active androgens in the body and maintaining hormonal balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11beta-Hydroxytestosterone can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that 11beta-Hydroxytestosterone can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . Its stability may decrease over extended periods, leading to reduced efficacy.
Dosage Effects in Animal Models
The effects of 11beta-Hydroxytestosterone vary with different dosages in animal models. At lower doses, the compound can enhance androgenic activity and promote anabolic effects . At higher doses, it may lead to toxic or adverse effects, such as liver damage and hormonal imbalances . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
11beta-Hydroxytestosterone is involved in several metabolic pathways. It is primarily metabolized by the enzyme 11beta-hydroxysteroid dehydrogenase, which converts it into 11-ketotestosterone . This conversion is crucial for regulating the levels of active androgens in the body. Additionally, 11beta-Hydroxytestosterone can influence metabolic flux by altering the activity of enzymes involved in steroid biosynthesis and degradation . These effects can impact the overall balance of steroid hormones and their physiological functions.
Transport and Distribution
Within cells and tissues, 11beta-Hydroxytestosterone is transported and distributed through various mechanisms. It can bind to transport proteins, such as sex hormone-binding globulin, which facilitate its movement through the bloodstream . The compound can also interact with cellular transporters that regulate its uptake and efflux . These interactions determine the localization and accumulation of 11beta-Hydroxytestosterone in specific tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 11beta-Hydroxytestosterone is influenced by several factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, where it can interact with androgen receptors and modulate gene expression . These localization patterns are crucial for understanding the precise mechanisms through which 11beta-Hydroxytestosterone exerts its effects at the cellular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxytestosterone typically involves the hydroxylation of testosterone at the 11beta position. This can be achieved using various chemical reagents and catalysts. One common method involves the use of 11beta-hydroxylase enzymes, which catalyze the hydroxylation reaction under mild conditions .
Industrial Production Methods: Industrial production of 11beta-Hydroxytestosterone may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are used to convert testosterone into 11beta-Hydroxytestosterone. This method is advantageous due to its high specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 11beta-Hydroxytestosterone can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 11beta position can be oxidized to form 11-ketotestosterone.
Reduction: The compound can be reduced to form dihydrotestosterone derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products:
11-Ketotestosterone: Formed by oxidation of the hydroxy group.
Dihydrotestosterone Derivatives: Formed by reduction reactions.
Substituted Steroids: Formed by substitution reactions
Comparaison Avec Des Composés Similaires
Testosterone: The parent compound, lacking the hydroxy group at the 11beta position.
11-Ketotestosterone: An oxidized derivative of 11beta-Hydroxytestosterone.
4-Hydroxytestosterone: Another hydroxylated derivative, but with the hydroxy group at the 4 position
Uniqueness: 11beta-Hydroxytestosterone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and metabolic pathways compared to other hydroxylated or non-hydroxylated testosterone derivatives .
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDZGFAYWGWSJK-SLMGBJJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939454 | |
| Record name | 11beta-Hydroxytestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-85-9 | |
| Record name | 11β-Hydroxytestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1816-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hydroxytestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001816859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638245 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11beta-Hydroxytestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β-Hydroxytestosterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11.BETA.-HYDROXYTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEF7K94MWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 11β-Hydroxytestosterone in fish spermatogenesis?
A1: 11β-Hydroxytestosterone is a key androgen in fish, playing a crucial role in spermatogenesis. Research suggests that it acts as a precursor to 11-ketotestosterone (11-KT), another potent androgen, through the enzymatic action of 11β-hydroxysteroid dehydrogenase (11β-HSD) . Studies on Japanese eels (Anguilla japonica) demonstrated that cortisol, a stress hormone, can be converted to 11-KT via 11β-HSD. This locally produced 11-KT, in turn, stimulates the proliferation of spermatogonia, contributing to sperm production .
Q2: How does 17α,20β-dihydroxy-4-pregnen-3-one (DHP) interact with 11β-Hydroxytestosterone during fish spermatogenesis?
A2: DHP, a progestin crucial for fish reproduction, appears to influence 11β-Hydroxytestosterone function indirectly. Research shows that DHP can upregulate the expression of 11β-HSD in the testes of Japanese eels . This increased 11β-HSD activity would, in turn, facilitate the conversion of 11β-Hydroxytestosterone to 11-KT, ultimately promoting spermatogonial proliferation and sperm production .
Q3: What is the significance of 11β-hydroxylase activity in the context of steroid metabolism within an adrenal cortex adenoma?
A3: In a study investigating a virilizing adrenal cortex adenoma, researchers found that 11β-hydroxylase exhibited significant enzymatic activity . This enzyme plays a role in converting various steroid hormones, including testosterone to 11β-Hydroxytestosterone and androstenedione to 11β-hydroxyandrostenedione . This heightened 11β-hydroxylase activity contributed to the altered steroid profile observed in the adenoma, ultimately leading to the clinical manifestation of virilism.
Q4: Does DHP directly impact 11-ketotestosterone production in zebrafish?
A4: While DHP doesn't directly produce 11-ketotestosterone, it seems to stimulate its production in the presence of 11β-Hydroxytestosterone. Research on zebrafish (Danio rerio) testicular explants revealed that DHP could induce 11-ketotestosterone release, but only when 11β-Hydroxytestosterone, its precursor, was available . This suggests that DHP might act through the progesterone receptor to enhance the activity of 11β-hydroxysteroid dehydrogenase, the enzyme responsible for converting 11β-Hydroxytestosterone to 11-ketotestosterone .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1221962.png)







![1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA](/img/structure/B1221975.png)
